

Anticancer Research Applications of Isorhamnetin 3-O-robinobioside: Application Notes and Protocols

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Compound of Interest

Compound Name: *isorhamnetin 3-O-robinobioside*

CAS No.: 53584-69-3

Cat. No.: B150270

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin 3-O-robinobioside is a flavonoid glycoside found in various medicinal plants, including those of the Nitraria genus. As a glycosidic form of isorhamnetin, it is a subject of growing interest in anticancer research. Flavonoids, in general, are recognized for their potential to selectively target cancer cells while minimizing side effects compared to conventional chemotherapy drugs. In vivo, isorhamnetin glycosides are often hydrolyzed to their aglycone form, isorhamnetin, which then exerts various biological activities.[1] Therefore, understanding the anticancer mechanisms of isorhamnetin provides a strong basis for the therapeutic potential of **isorhamnetin 3-O-robinobioside**.

These application notes provide an overview of the anticancer properties of **isorhamnetin 3-O-robinobioside** and its aglycone, isorhamnetin, with detailed protocols for key in vitro assays. The information is intended to guide researchers in designing and conducting experiments to evaluate the anticancer efficacy of this compound.

Key Anticancer Mechanisms

Isorhamnetin and its glycosides have been shown to exert their anticancer effects through several mechanisms:

- **Induction of Apoptosis:** Isorhamnetin has been demonstrated to induce programmed cell death (apoptosis) in various cancer cell lines.[1][2] This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[1]
- **Cell Cycle Arrest:** A common mechanism of anticancer agents is the halting of the cell cycle, preventing cancer cell proliferation. Isorhamnetin has been shown to induce cell cycle arrest, particularly at the G2/M phase, in several cancer cell types.[1][3]
- **Modulation of Signaling Pathways:** The anticancer effects of isorhamnetin are often attributed to its ability to modulate key signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are significant targets of isorhamnetin, playing crucial roles in cell survival, proliferation, and apoptosis.[2]
- **Antioxidant and Antigenotoxic Activity:** **Isorhamnetin 3-O-robinobioside** has demonstrated significant antioxidant properties, protecting cells from oxidative stress-induced damage. It has also been shown to inhibit genotoxicity, suggesting a role in preventing DNA damage.

Data Presentation

Table 1: In Vitro Anticancer Activity of Isorhamnetin 3-O-robinobioside

Compound	Cell Line	Assay	Endpoint	Result	Reference
Isorhamnetin 3-O-robinobioside	K562 (Human Chronic Myelogenous Leukemia)	Cytotoxicity	IC50	500 µg/mL	
Isorhamnetin 3-O-robinobioside	K562	Cellular Antioxidant Activity	IC50	0.225 mg/mL	
Isorhamnetin 3-O-robinobioside	K562	Comet Assay	% Inhibition of Genotoxicity	80.55% at 1000 µg/mL	

Table 2: In Vitro Anticancer Activity of Isorhamnetin (Aglycone)

Compound	Cell Line	Assay	Endpoint	Result	Reference
Isorhamnetin	MCF7 (Breast Cancer)	CCK-8	IC50	~10 μ M	
Isorhamnetin	T47D (Breast Cancer)	CCK-8	IC50	~10 μ M	
Isorhamnetin	BT474 (Breast Cancer)	CCK-8	IC50	~10 μ M	
Isorhamnetin	BT-549 (Breast Cancer)	CCK-8	IC50	~10 μ M	
Isorhamnetin	MDA-MB-231 (Breast Cancer)	CCK-8	IC50	~10 μ M	
Isorhamnetin	MDA-MB-468 (Breast Cancer)	CCK-8	IC50	~10 μ M	
Isorhamnetin	MCF10A (Normal Breast Epithelial)	CCK-8	IC50	38 μ M	

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of **isorhamnetin 3-O-robinobioside** on cancer cell lines.

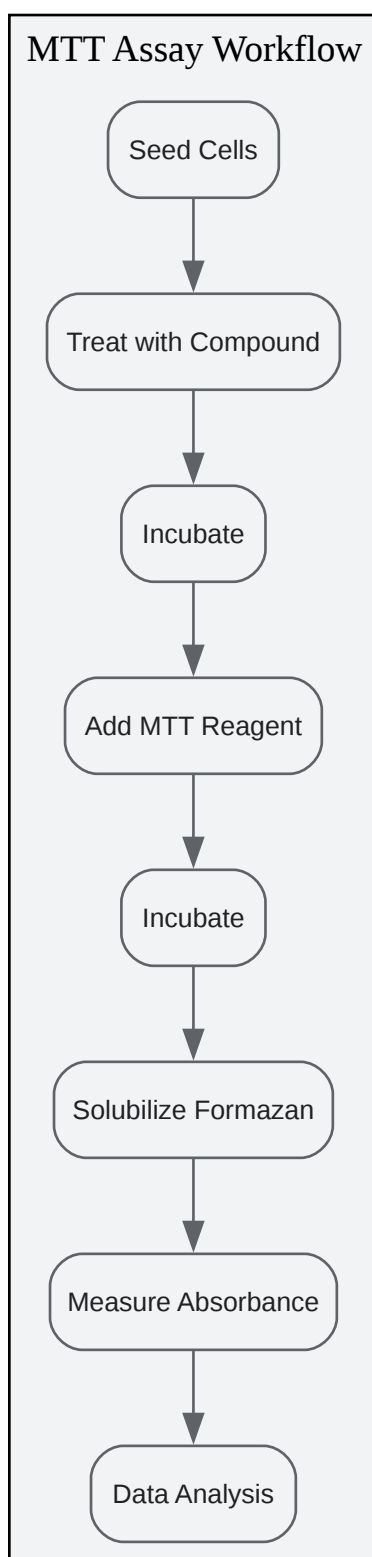
Materials:

- Cancer cell line of interest

- Complete cell culture medium
- **Isorhamnetin 3-O-robinobioside** (stock solution of known concentration)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well flat-bottom microplates
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** The following day, treat the cells with various concentrations of **isorhamnetin 3-O-robinobioside**. Include a vehicle control (e.g., DMSO) and a blank (medium only).
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.



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MTT Assay Experimental Workflow

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

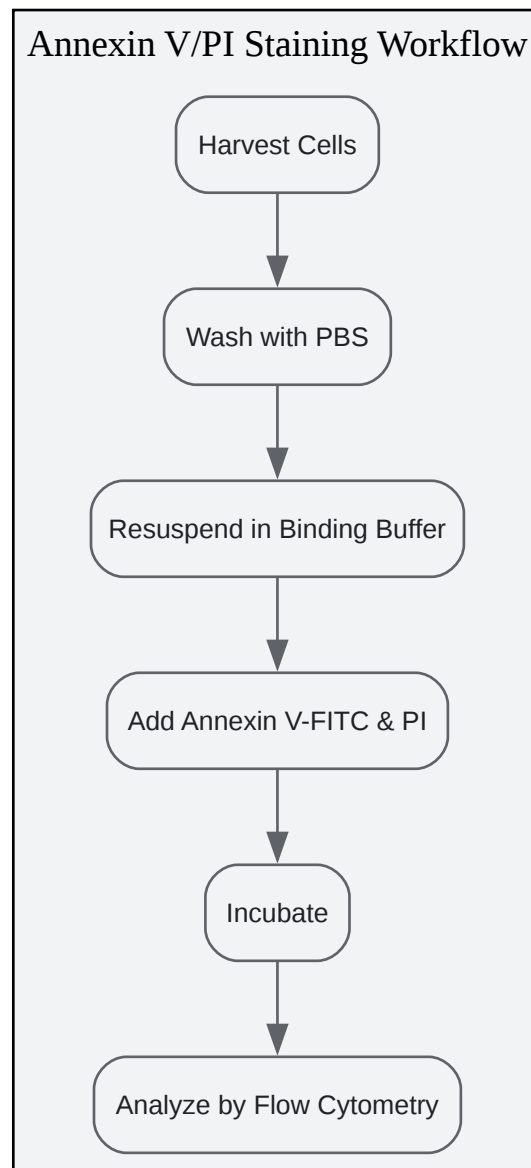
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

- Treated and control cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- **Cell Harvesting:** Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- **Washing:** Wash the cells twice with ice-cold PBS.
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.



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Apoptosis Assay Workflow

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of proteins in key signaling pathways.

Materials:

- Treated and control cells
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA or Bradford)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

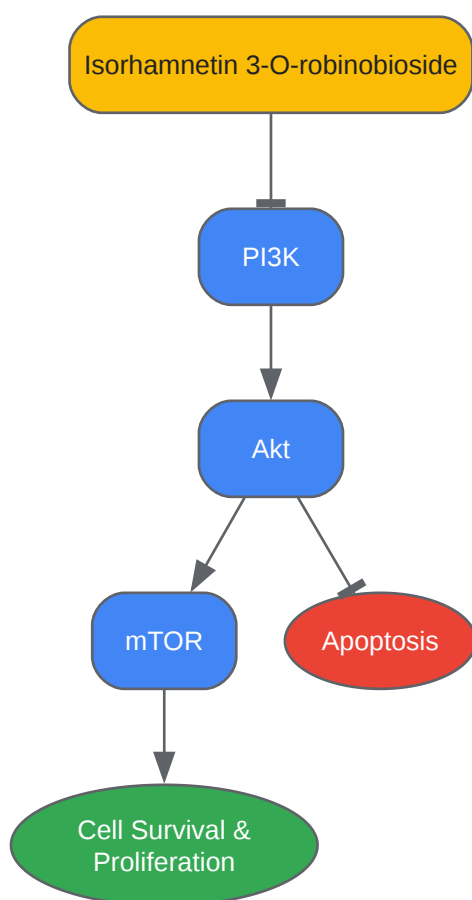
- Protein Extraction: Lyse cells in lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Isorhamnetin has been shown to inhibit this pathway, leading to decreased cancer cell survival.[2]

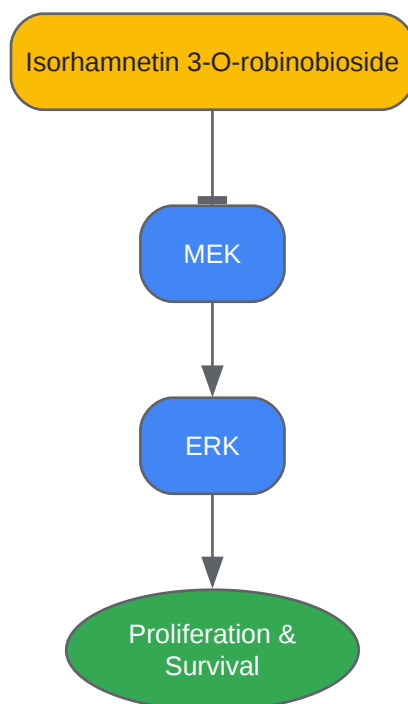


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Inhibition of PI3K/Akt Pathway

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is also involved in cell proliferation and survival. Isorhamnetin can inhibit this pathway, contributing to its anticancer effects.[2]



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